molecular formula C19H18BrN3O4S B2942233 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933214-77-8

5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2942233
CAS No.: 933214-77-8
M. Wt: 464.33
InChI Key: FWHCGLKXUMHBSY-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a sulfonamide group, a bromine atom, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, aminated, and further substituted derivatives, which can be used for various applications in research and industry.

Scientific Research Applications

5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and pyridazine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-ethoxy-4-methylbenzenesulfonamide
  • 5-bromo-2-ethoxy-N-(3-methylphenyl)benzenesulfonamide
  • 5-bromo-2-ethoxy-N-(3-(4-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful for a wide range of applications in scientific research and industrial processes .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S/c1-3-27-17-9-7-14(20)12-18(17)28(24,25)23-15-6-4-5-13(11-15)16-8-10-19(26-2)22-21-16/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHCGLKXUMHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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